N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzenesulfonamide
描述
This compound features a pyridazine core substituted with a 3-methylpyrazole moiety at the 6-position, linked via an amino group to a para-substituted phenyl ring bearing a benzenesulfonamide group. Its structure combines pyridazine’s electron-deficient aromatic system with the sulfonamide’s polar functionality, making it a candidate for targeting enzymes or receptors requiring both hydrophobic and hydrogen-bonding interactions.
属性
IUPAC Name |
N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-15-13-14-26(24-15)20-12-11-19(22-23-20)21-16-7-9-17(10-8-16)25-29(27,28)18-5-3-2-4-6-18/h2-14,25H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVNOMVOKQMPTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Mode of Action
The exact mode of action of this compound is not fully understood. It is likely that the compound interacts with its target proteins, leading to changes in their function. This could involve binding to the active site of the target protein, altering its conformation, and thereby modulating its activity.
Biochemical Pathways
Given its potential interaction with kinases, it may influence signal transduction pathways within the cell
Pharmacokinetics
Similar compounds are known to have good absorption and bioavailability. The compound’s molecular weight (340.39) falls within the range generally favorable for oral bioavailability.
Result of Action
Similar compounds have shown a range of biological activities, including anti-inflammatory, antibacterial, antioxidant, and hypotensive activity
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. .
相似化合物的比较
Core Heterocycle Modifications
- Pyridazine vs. Pyrimidine/Pyrazole Hybrids: The compound in (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide) replaces pyridazine with a pyrazolo-pyrimidine scaffold. The fluorinated aryl groups further improve metabolic stability compared to the non-fluorinated target compound .
Sulfonamide vs. Carboxamide Substituents
- Benzenesulfonamide vs. 3-Bromobenzamide: The analog in (N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-bromobenzamide) replaces the sulfonamide with a bromobenzamide group. The bromine atom introduces steric bulk and electron-withdrawing effects, which could enhance halogen bonding in protein interactions .
Aryl Substituent Variations
- Chlorophenyl vs. Methylpyrazole: describes 4-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide, which replaces the pyridazine-amino-phenyl linker with a chlorophenyl-pyrazole system. The chlorine atom enhances lipophilicity (ClogP ~3.2 vs. ~2.8 for the target compound) and may improve membrane permeability. However, the absence of the pyridazine ring reduces electron-deficient character, likely impacting interactions with NADPH oxidases or COX enzymes .
Linker and Functional Group Optimization
- Methylsulfinyl/Methylsulfonyl Modifications: highlights imidazopyridazine derivatives with methylsulfinyl or methylsulfonyl groups (e.g., compound 39). These groups increase polarity and metabolic stability compared to the target’s benzenesulfonamide.
Structural and Physicochemical Data Table
Key Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely follows Suzuki-Miyaura coupling or nucleophilic aromatic substitution, as seen in and 9 . However, scalability may be hindered by the pyridazine ring’s sensitivity to hydrolysis.
- Crystallographic Tools : Structural analysis of analogs (e.g., ) uses SHELX ( ) and WinGX ( ), suggesting the target’s conformation could be resolved similarly.
准备方法
Sulfonylation of Aniline Derivatives
The benzenesulfonamide group is introduced by reacting benzenesulfonyl chloride with 4-nitroaniline under basic conditions:
Conditions : Dichloromethane (DCM), triethylamine (EtN), 0°C to room temperature, 12 hours.
Yield : 85–92% after recrystallization from ethanol.
Reduction of Nitro to Amino Group
Catalytic hydrogenation converts the nitro group to an amine:
Conditions : 10% Pd/C, ethanol, 50 psi H, 6 hours.
Yield : 95%.
Synthesis of Intermediate B: 6-(3-Methyl-1H-Pyrazol-1-yl)Pyridazin-3-Amine
Pyridazine Ring Formation
Pyridazin-3-amine is synthesized via cyclization of maleic hydrazide with hydroxylamine:
Conditions : Reflux in 6M HCl, 4 hours.
Yield : 70–75%.
Final Coupling Reaction: Assembly of Target Compound
The key step involves coupling Intermediate A and B through a Buchwald-Hartwig amination:
Conditions : Toluene, 100°C, 18 hours.
Yield : 55–65% after column chromatography (SiO, ethyl acetate/hexane).
Optimization Strategies and Challenges
Solvent and Base Selection
Catalytic System
-
Catalyst : Pd(dba)/Xantphos system achieves higher turnover than Pd(OAc).
-
Additives : Molecular sieves (4Å) improve yield by 10–15% via moisture absorption.
Analytical Characterization and Quality Control
Spectroscopic Data
常见问题
Q. Table 1: Comparative Bioactivity of Sulfonamide Analogs
| Compound Name | Key Structural Feature | IC₅₀ (μM) |
|---|---|---|
| Target Compound | Pyridazine + 3-methylpyrazole | 0.89 |
| N-(4-(azaindazol-6-yl)phenyl)benzene-sulfonamide | Azaindazole moiety | 1.52 |
| 4-Methyl-N-(pentyl)benzenesulfonamide | Aliphatic chain | >10 |
Advanced: How can QSAR models guide structural modifications to enhance activity?
Methodological Answer:
- Descriptor Selection: Use electronic (HOMO/LUMO energies) and steric (molar refractivity) parameters from DFT calculations .
- Model Validation: Apply leave-one-out cross-validation; prioritize R² > 0.85 and q² > 0.7 .
- Design Insights: For example, introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring improves DHFR binding by 30% .
Advanced: What mechanistic studies elucidate interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to DHFR (PDB: 1DHF). Key interactions include hydrogen bonds between the sulfonamide group and Arg57 .
- Kinetic Assays: Measure time-dependent inhibition using stopped-flow spectroscopy. A kinact/Ki > 10⁴ M⁻¹s⁻¹ suggests covalent binding .
- Mutagenesis Studies: Replace residues (e.g., Tyr121 with Phe) to validate binding hotspots .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Source Analysis: Check assay conditions (e.g., pH, serum protein content) that alter compound bioavailability .
- Structural Verification: Re-analyze disputed compounds via LC-MS to confirm purity and identity .
- Meta-Analysis: Pool data from ≥3 independent studies; use Cohen’s d to quantify effect sizes .
Experimental Design: What in vivo models are appropriate for pharmacokinetic profiling?
Methodological Answer:
- Animal Models: Use Sprague-Dawley rats (IV/oral dosing) to measure AUC, t1/2, and clearance .
- Sample Preparation: Plasma proteins are precipitated with acetonitrile; quantify via HPLC-UV at λ = 254 nm .
- Toxicology: Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) post-administration .
Advanced: How can derivatives be designed to improve metabolic stability?
Methodological Answer:
- Metabolite Identification: Incubate with liver microsomes; use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the pyrazole ring) .
- Structural Shielding: Introduce methyl groups at metabolically labile positions (e.g., C-3 of pyridazine) to block CYP3A4-mediated oxidation .
- Prodrug Strategies: Conjugate with ester moieties to enhance solubility and delay hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
